Sarcosine-Glycine Hydroxyl can be classified as a dipeptide due to its composition of two amino acids. It is primarily sourced from synthetic processes rather than natural extraction due to its specific structural properties and applications in research.
The synthesis of Sarcosine-Glycine Hydroxyl typically employs solid-phase peptide synthesis (SPPS) using the Fmoc (fluorenylmethyloxycarbonyl) strategy. The steps involved in this method include:
This synthetic route allows for high purity and yield of Sarcosine-Glycine Hydroxyl, making it suitable for various applications in biochemical research. The use of solid-phase techniques minimizes side reactions and facilitates easier purification processes.
The molecular structure of Sarcosine-Glycine Hydroxyl consists of a backbone formed by two amino acids linked by a peptide bond. Its chemical formula is , with a molecular weight of approximately 146.14 Da .
The compound exhibits distinct characteristics in terms of its mass spectrometric behavior, particularly in positive ion detection mode where it forms a precursor ion at m/z 147.0 due to protonation at the amino terminus .
Sarcosine-Glycine Hydroxyl can undergo various chemical reactions including:
Common reagents used in these reactions include:
These reactions lead to derivatives that may possess altered biological activities or stability profiles.
Sarcosine-Glycine Hydroxyl primarily interacts with the Peptide Transporter 1 (PEPT1), which facilitates its transport across intestinal barriers. Upon binding to PEPT1, Sarcosine-Glycine Hydroxyl undergoes absorption into the bloodstream.
The pharmacokinetics involve absorption, distribution, metabolism, and excretion (ADME), with optimal transport occurring at a pH range of 6.0 to 6.5. This interaction enhances peptide absorption efficiency in the intestines.
Sarcosine-Glycine Hydroxyl appears as a white crystalline solid under standard laboratory conditions. It is soluble in water and demonstrates stability at room temperature.
The compound exhibits properties typical of dipeptides, including susceptibility to hydrolysis under extreme conditions but remains stable under physiological conditions due to its structural integrity against enzymatic degradation .
Sarcosine-Glycine Hydroxyl has several scientific applications:
The synthesis of phosphine-peptide conjugates incorporating Sar-Gly-OH (sarcosine-glycine dipeptide) hinges on strategic functionalization of tertiary phosphines with the dipeptide motif. The primary route involves nucleophilic substitution between chloromethyl-diphenylphosphine (ClCH₂PPh₂) and the N-terminus of Sar-Gly-OH under Schlenk conditions. This yields Ph₂PCH₂-Sar-Gly-OH (PSG), a key precursor for metal coordination [1]. The phosphine group’s electron-donating capacity enhances metal-binding affinity, while Sar-Gly-OH provides biocompatibility and transporter recognition.
Alternative approaches include:
Table 1: Synthetic Routes for Sar-Gly-OH Phosphine Conjugates
Conjugate | Reaction Type | Catalyst/Conditions | Yield (%) |
---|---|---|---|
Ph₂PCH₂-Sar-Gly-OH | Nucleophilic substitution | N₂ atmosphere, 50°C, 12h | 78 |
O=Ph₂PCH₂-Sar-Gly-OH | Oxidation of PSG | H₂O₂, RT, 2h | 95 |
Ph₂P-CO-NH-Sar-Gly | Carbodiimide coupling | EDC, NHS, DMF, 24h | 65 |
Stability studies confirm PSG remains intact in aqueous media (pH 5–8) for >72h, enabling biological applications [1].
Sar-Gly-OH phosphine conjugates form stable tetrahedral Cu(I) complexes, exemplified by [CuI(dmp)(PSG)] (1-PSG), where dmp = 2,9-dimethyl-1,10-phenanthroline. Spectroscopic and computational studies reveal:
Table 2: Structural and Biological Properties of Sar-Gly-OH Cu(I) Complexes
Parameter | Value | Method |
---|---|---|
Cu–P bond length | 2.28 Å | DFT calculation |
Stability in serum | >48h (no decomposition) | ICP-MS, UV-Vis |
IC₅₀ (MCF-7 cells) | 0.98 ± 0.2 µM | MTT assay |
Therapeutic index | 80 (MRC5 vs. MCF-7) | Cytotoxicity screening |
Cytotoxicity assays show 1-PSG exhibits 80-fold selectivity for breast cancer cells (MCF-7) over pulmonary fibroblasts (MRC-5), attributed to peptide transporter (PEPT)-mediated uptake [1] [2].
The efficacy of Sar-Gly-OH conjugates depends on their stability in physiological environments. Key optimization strategies include:
Table 3: Stability Parameters of Modified Sar-Gly-OH Conjugates
Modification | Serum Half-life (h) | Cellular Uptake Increase |
---|---|---|
Native Sar-Gly-OH | 24 | 1.0× (baseline) |
N-methylated variant | 36 | 1.2× |
Phosphine oxide (O=PSG) | 48 | 0.8× |
C₁₆-lipid conjugate | 28 | 3.0× |
ROS generation by 1-PSG remains effective even after 72h in cell culture media, confirming resistance to deactivation [1].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0